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Prion Protein (118-135) (human) -

Prion Protein (118-135) (human)

Catalog Number: EVT-1782405
CAS Number:
Molecular Formula: C68H112N18O22S2
Molecular Weight: 1597.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The human prion protein is primarily expressed in the central nervous system, particularly in neurons and glial cells. The Prion Protein (118-135) fragment is derived from the full-length prion protein and is synthesized for research purposes to study its biological effects and mechanisms of action .

Classification

Prion Protein (118-135) can be classified within the broader category of prion proteins, which are characterized by their capacity to misfold and aggregate into pathogenic forms. This fragment is specifically associated with neurotoxic effects, distinguishing it from other non-pathogenic forms of prion proteins.

Synthesis Analysis

Methods

The synthesis of Prion Protein (118-135) typically involves solid-phase peptide synthesis techniques. The peptide is assembled stepwise on a solid support using protected amino acids, followed by deprotection and cleavage to yield the final product.

Technical Details

  1. Peptide Sequence: The sequence for Prion Protein (118-135) is AGAVVGGLGGYMLGSAMS.
  2. Solubility: The synthesized peptide is usually dissolved in phosphate-buffered saline at a concentration of 1 mM for experimental use .
  3. Storage: Aliquots are stored at -20°C to maintain solubility and prevent degradation.
Molecular Structure Analysis

Structure

Prion Protein (118-135) exhibits a unique molecular structure characterized by its hydrophobic regions that facilitate interaction with lipid membranes. The peptide tends to adopt an alpha-helical conformation, which enhances its fusogenic properties.

Data

Structural studies indicate that this fragment can insert into lipid bilayers, leading to membrane destabilization. Computational modeling suggests that residues 120 to 133 are particularly important for lipid association .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving Prion Protein (118-135) include:

  • Membrane Fusion: The peptide induces liposome fusion, which is critical for understanding its neurotoxic effects.
  • Fibril Formation: Under certain conditions, the peptide can aggregate into amyloid fibrils, contributing to its pathogenicity.

Technical Details

Experimental assays demonstrate that the peptide's fusogenic activity correlates with its hydrophobicity and structural conformation. Techniques such as lipid-mixing assays are used to quantify these interactions .

Mechanism of Action

Process

Prion Protein (118-135) exerts its neurotoxic effects primarily through:

  1. Membrane Destabilization: The peptide disrupts neuronal membranes, leading to cellular apoptosis.
  2. Caspase Activation: It triggers apoptotic pathways involving early caspase activation and subsequent DNA fragmentation, independent of the full-length prion protein .

Data

Studies have shown that both wild-type and PrP gene knockout mice exhibit similar sensitivity to the neurotoxic effects of this peptide, indicating that its action does not require the presence of the full-length prion protein .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 2,000 Da.
  • Solubility: Soluble in aqueous buffers; stability maintained at low temperatures.

Chemical Properties

  • Hydrophobicity: High hydrophobic content enhances interaction with lipid membranes.
  • Reactivity: Exhibits fusogenic properties that lead to membrane fusion and potential cytotoxicity.

Relevant analyses have shown that variations in peptide sequence can significantly affect these properties, influencing both solubility and biological activity .

Applications

Scientific Uses

Prion Protein (118-135) is utilized in various research applications:

  • Neuroscience Research: To study mechanisms of neurodegeneration associated with prion diseases.
  • Drug Development: As a model for screening potential therapeutic agents targeting prion-related pathologies.
  • Biochemical Assays: In experiments designed to understand membrane dynamics and protein aggregation processes.

The insights gained from studying this peptide contribute significantly to our understanding of prion diseases and neuronal loss mechanisms, paving the way for potential therapeutic interventions .

Structural and Conformational Dynamics of Prion Protein (118-135)

Sequence Homology and Evolutionary Conservation Patterns

The prion protein fragment spanning residues 118-135 (Gln-Met-Arg-Arg-Ile-Val-Val-Arg-Pro-Lys-Pro-Gly-Gly-Ser-Tr-Asn) represents a crucial hydrophobic domain exhibiting remarkable evolutionary conservation across mammalian species. This region corresponds to part of the first putative α-helix (H1) in the cellular prion protein (PrPC) and contains the highly conserved AGAAAAGA palindrome (residues 119-126). Pathogenic mutations within this domain (e.g., human G114V, A117V and murine homologs G113V, A116V) are linked to familial prion disorders like Gerstmann-Sträussler-Scheinker syndrome and fatal familial insomnia [4]. The conservation of hydrophobic and glycine-rich residues facilitates conformational flexibility essential for the α-helix to β-sheet transition during amyloidogenesis. Mutations within this domain generate protease-sensitive prion species with enhanced neurotoxicity despite reduced protease-resistant PrPSc accumulation, indicating this region's critical role in pathogenic conversion [4].

Table 1: Conserved Residues in PrP(118-135) Across Species [1] [2] [4]

SpeciesAmino Acid Sequence (118-135)Conservation (%)
HumanQMRRIVVRPKPGGWSN100
MouseQMRRIVVRPKPGGWGN94
BovineQMRRIVVRPKPGGWGN94
HamsterQMRRIVVRPKPGGWGN94
SheepQMRRIVVRPKPGGWGD88

α-Helix to β-Sheet Transition Mechanisms in Amyloidogenesis

The PrP(118-135) fragment exhibits conformational plasticity, transitioning from native α-helical structures to β-sheet-rich amyloid fibrils. Molecular dynamics simulations reveal this transition occurs through two primary pathways: 1) Direct conversion of random coil segments adjacent to α-helical regions into antiparallel β-sheets, or 2) Unfolding of α-helices into random coils followed by reorganization into β-sheets [3] [8]. This process is concentration-dependent, with transient α-helical intermediates forming during the lag phase before β-sheet maturation. The AGAAAAGA motif serves as a critical nucleation site, with its glycine residues providing conformational flexibility while alanine residues stabilize β-strand interactions. Fourier transform infrared spectroscopy confirms β-sheet signatures in fibrillized PrP(118-135), with circular dichroism showing increased α-helical content in membrane-mimetic environments (e.g., 50% trifluoroethanol) that correlates with enhanced fusogenicity [1] [2]. This structural transition enables the formation of parallel in-register intermolecular β-stack (PIRIBS) architectures observed in infectious prion fibrils, where residues from adjacent monomers align to form extended β-sheets [6] [7].

Role of Hydrophobic Domains in Oblique Membrane Insertion

Computer modeling predicts PrP(120-133) inserts into lipid bilayers at a 25°-45° angle via its N-terminal hydrophobic residues, characteristic of "tilted peptides" [1] [9]. The hydrophobicity gradient along PrP(118-135)—with decreasing hydrophobicity from N- to C-terminus—drives oblique membrane penetration. Elongation to residue 118 enhances α-helical stability (as measured by circular dichroism) and maximizes fusogenic activity compared to shorter variants [1] [2]. Membrane interaction assays demonstrate:

  • Liposome Fusion: PrP(118-135) induces lipid mixing (measured by pyrene excimer fluorescence) and content mixing (calcein redistribution) in phosphatidylethanolamine/sphingomyelin vesicles
  • Membrane Permeabilization: All variants cause calcein leakage from liposomes, but only wild-type sequences show fusogenicity
  • Structure-Function Relationship: α-Helical content (stabilized by residues 118-122) directly correlates with fusion efficiency, while β-sheet-rich conformations promote aggregation without fusion [1] [9]

Table 2: Membrane Interaction Parameters of PrP Fragments [1] [2] [9]

PeptideMembrane Insertion AngleFusogenicityCalcein Leakageα-Helical Content in Membranes
PrP(118-135)25°++++++78%
PrP(120-133)45°+++++62%
PrP(120-133, 0°)0° (mutant)-++15%
PrP(120-133, 85°)85° (mutant)-+8%

Comparative Analysis with Viral Fusion Peptides and β-Amyloid C-Terminal Domains

PrP(118-135) shares structural and functional parallels with membrane-disrupting domains from viral fusion proteins and Alzheimer's β-amyloid:

Viral Fusion Peptides (e.g., HIV-1 gp41):

  • Structural Plasticity: Both adopt α-helical conformations in membranes but form β-sheet-rich fibrils in aqueous environments [10]
  • Fusogenic Mechanism: Oblique insertion angles (25°-45°) generate membrane curvature stress via asymmetric hydrophobic wedges, promoting lipid mixing
  • Aggregation Dynamics: Congo red inhibits both PrP(118-135)- and HIV-1 FP-induced hemolysis, suggesting similar β-sheet-dependent cytolytic mechanisms [10]

β-Amyloid C-Terminal Domains (e.g., Aβ29-42):

  • Sequence Homology: Direct overlap with Aβ29-42 hydrophobic core (GXXXG motifs) critical for amyloidogenesis [2] [5]
  • Conformational Switch: α-Helix to β-sheet transition in both peptides correlates with fusogenic activity in liposomes and cytotoxicity in neurons
  • Membrane Remodeling: Both peptides induce:
  • Liposome fusion (lipid mixing assays)
  • Toroidal pore formation (electron microscopy)
  • Negative curvature stabilization (phosphatidylethanolamine dependence) [2] [5] [10]

Table 3: Functional Comparison of Membrane-Disrupting Peptides [1] [2] [5]

PropertyPrP(118-135)HIV-1 Fusion PeptideAβ(29-42)
Core Hydrophobic MotifAGAAAAGA (119-126)AVGIGALFLGFLGAAG (gp41)IIGLMVGGVVIA (30-41)
Dominant Membrane Conformationα-Helix (60-78%)α-Helix (55-70%)β-Sheet (>80%)
Fusogenic Activity+++ (PE:SM liposomes)+++++
Amyloid PropensityForms fibrilsForms fibrilsForms fibrils
Inhibition by Congo RedYes (IC50 35μM)Yes (IC50 42μM)Yes (IC50 28μM)
Membrane Insertion Angle25°-45°30°-50°20°-40°

These comparative analyses classify PrP(118-135) as an "amyloid homolog" (amylog) – a peptide exhibiting amyloid-like β-sheet fibrillization and membrane-remodeling functions despite not forming classical amyloid plaques. Its conformational duality (α-helix in membranes, β-sheet in aggregates) enables both fusogenic activity contributing to neurotoxicity and self-propagation as amyloid templates in prion diseases [6] [10]. The hydrophobic domain's evolutionary conservation across these pathogenic peptides highlights its fundamental role in membrane destabilization mechanisms underlying neurodegenerative diseases.

Compound Names in Article:

  • Prion Protein (118-135) (human)
  • β-Amyloid (29-42)
  • HIV-1 Fusion Peptide (gp41)

Properties

Product Name

Prion Protein (118-135) (human)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid

Molecular Formula

C68H112N18O22S2

Molecular Weight

1597.9 g/mol

InChI

InChI=1S/C68H112N18O22S2/c1-33(2)22-44(78-52(93)27-71-50(91)26-75-66(105)55(35(5)6)86-67(106)56(36(7)8)85-59(98)38(10)76-51(92)29-72-57(96)37(9)69)60(99)73-25-49(90)70-28-53(94)79-46(24-40-14-16-41(89)17-15-40)64(103)82-43(19-21-110-13)62(101)83-45(23-34(3)4)61(100)74-30-54(95)80-47(31-87)65(104)77-39(11)58(97)81-42(18-20-109-12)63(102)84-48(32-88)68(107)108/h14-17,33-39,42-48,55-56,87-89H,18-32,69H2,1-13H3,(H,70,90)(H,71,91)(H,72,96)(H,73,99)(H,74,100)(H,75,105)(H,76,92)(H,77,104)(H,78,93)(H,79,94)(H,80,95)(H,81,97)(H,82,103)(H,83,101)(H,84,102)(H,85,98)(H,86,106)(H,107,108)/t37-,38-,39-,42-,43-,44-,45-,46-,47-,48-,55-,56-/m0/s1

InChI Key

BYMFHJUGTRVFJU-YDLOAGIFSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C)N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)O)N

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